molecular formula C9H15ClN2O2S B1522874 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride CAS No. 889856-93-3

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1522874
CAS No.: 889856-93-3
M. Wt: 250.75 g/mol
InChI Key: JIKKTSOKUYNGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.75 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of benzene-1-sulfonyl chloride with 1-aminopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its varied applications in scientific research and potential therapeutic uses .

Properties

IUPAC Name

3-(1-aminopropyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKTSOKUYNGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-aminosulfonylbenzoic acid (4.0 g), N,N-dimethylformamide (53 ml), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.8 g), 1-hydroxybenzotriazole (2.7 g), N,O-dimethylhydroxylamine hydrochloride (1.9 g), and triethylamine (2.8 ml) were added under ice cooling and the mixture was stirred at room temperature for 12 hours. A potassium hydrogensulfate aqueous solution and ethyl acetate were added to the reaction solution and the mixture was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2). To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling, the mixture was stirred at room temperature for 3 hours, then saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution, the mixture was separated, then organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1). To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added and the mixture was stirred at 90° C. for 3 hours. Ethyl acetate and water were added to the reaction solution, the mixture was separated, then the organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained 3-(N-hydroxypropanimidoyl)benzenesulfonamide was used instead of the starting material compound of Reference Example 109, that is, 1-(4-aminophenyl)propan-1-on oxime, for the similar procedure as with Reference Example 109 to obtain the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.